N'-(3-chloro-4-fluorophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]ethanediamide
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Overview
Description
N’-(3-chloro-4-fluorophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]ethanediamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include chlorinating agents, fluorinating agents, and methoxyethylating agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-(3-chloro-4-fluorophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]ethanediamide is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety. Quality control measures are implemented to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-fluorophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups.
Scientific Research Applications
N’-(3-chloro-4-fluorophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N’-(3-chloro-4-fluorophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]ethanediamide can be compared with other similar compounds, such as:
Methyl 2-(3-(3-chloro-4-fluorophenyl)ureido)benzoate: Another compound with a similar structure but different functional groups and properties.
Other chlorinated and fluorinated ethanediamides: Compounds with variations in the substituents on the phenyl rings, leading to differences in reactivity and applications.
The uniqueness of N’-(3-chloro-4-fluorophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2FN2O3/c1-25-15(11-4-2-3-5-12(11)18)9-21-16(23)17(24)22-10-6-7-14(20)13(19)8-10/h2-8,15H,9H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQDDHVSAKSIJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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